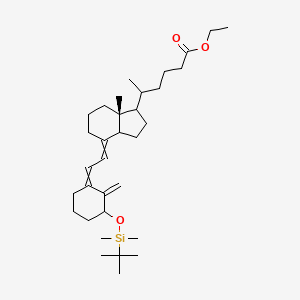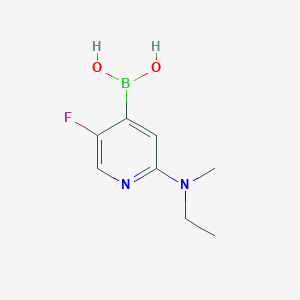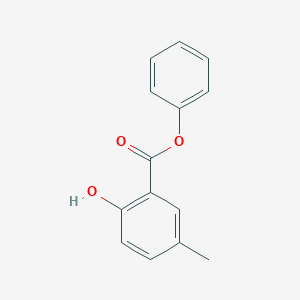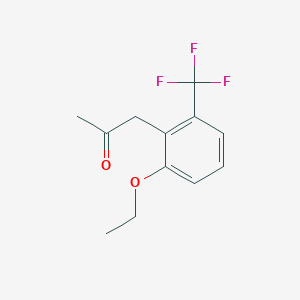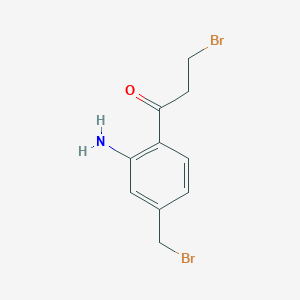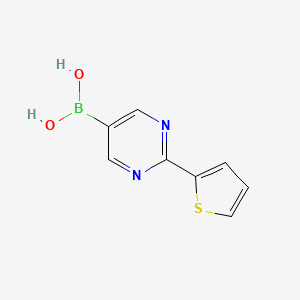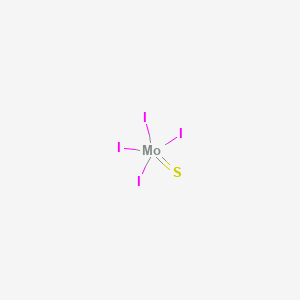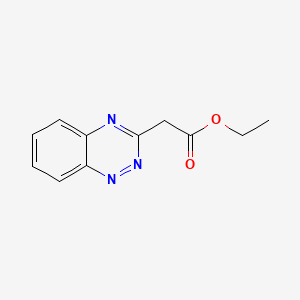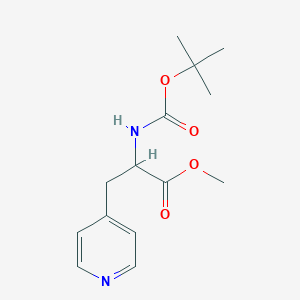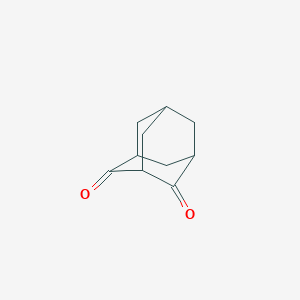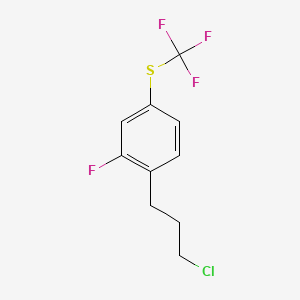![molecular formula C9H10BrN5 B14070540 Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- CAS No. 101348-32-7](/img/structure/B14070540.png)
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- typically involves the reaction of pyrimidine derivatives with bromomethylating agents. One common method involves the reaction of pyrimidine-2,4-diamine with bromomethyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- involves its interaction with specific molecular targets such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell growth and proliferation, making it effective in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- stands out due to its unique bromomethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
101348-32-7 |
|---|---|
Molekularformel |
C9H10BrN5 |
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
6-(bromomethyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H10BrN5/c1-4-5(2-10)3-13-8-6(4)7(11)14-9(12)15-8/h3H,2H2,1H3,(H4,11,12,13,14,15) |
InChI-Schlüssel |
WDKGMVOPUGQGQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=NC2=NC=C1CBr)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


